molecular formula C2H3N3 B032235 1,2,4-Triazole CAS No. 288-88-0

1,2,4-Triazole

Cat. No. B032235
CAS RN: 288-88-0
M. Wt: 69.07 g/mol
InChI Key: NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Triazole derivatives has evolved significantly, incorporating eco-friendly and efficient methodologies. Notably, the Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) reaction stands out for its regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating the adaptability of triazole synthesis towards green chemistry principles (de Souza et al., 2019). Furthermore, various synthetic strategies employing microwave irradiation and other eco-friendly methods have been reviewed, highlighting the shift towards more sustainable synthetic processes (Tiwari et al., 2023).

Molecular Structure Analysis

1,2,4-Triazole's molecular structure enables extensive functionalization, making it a prime scaffold for developing compounds with diverse biological activities. Its ability to engage in hydrogen bonding and dipole-dipole interactions due to its significant dipole moment is pivotal in its interactions with biological targets, enhancing its utility in drug discovery and material science (Kaushik et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-Triazole derivatives is diverse, allowing for the development of compounds with a wide range of pharmacological and material applications. The versatility of 1,2,4-Triazole chemistry is demonstrated through its involvement in various reactions, enabling the synthesis of a plethora of derivatives with enhanced biological or physical properties (Nazarov et al., 2021).

Physical Properties Analysis

The physical properties of 1,2,4-Triazole derivatives, such as their stability under acidic and basic conditions, contribute to their widespread use in pharmaceuticals and materials. Their aromatic stability ensures that these compounds are not easily reduced, oxidized, or hydrolyzed, making them suitable for various applications (de Souza et al., 2019).

Chemical Properties Analysis

1,2,4-Triazole and its derivatives exhibit a broad spectrum of chemical properties, facilitating their use in creating novel compounds with desired biological activities. The triazole ring's ability to act as a bioisostere for other functional groups further enhances its utility in drug design and development, offering pathways for the synthesis of new molecules with potential therapeutic benefits (Sahu et al., 2020).

Scientific research applications

Biomedical Applications

  • 4-Amino-5-mercapto[1,2,4]triazole and its derivatives are of biological interest, leading to new classes of biologically active heterocyclic compounds for biomedical applications. These include a range of methods for the preparation of 3-substituted-4-amino-5-mercapto[1,2,4]triazoles with various moieties, indicating their versatility in biomedical research (Riyadh & Gomha, 2020).

Pharmaceutical Insights

  • Compounds containing triazole exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. The electron richness and aromaticity of triazole enable it to bind with a range of biomacromolecules, making it a potential drug candidate in medicinal chemistry (Deng, Sun, & Youssif, 2023).

Biochemical Applications

  • Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate has been studied for its potential as an antioxidant and immune-modulating agent, demonstrating its biochemical applications (Danilchenko, 2017).

Synthetic Chemistry and Antimicrobial Activity

  • Hydrazides and ylidenhydrazides of 2-(5-(4-methoxyphenyl), (3,4,5-threemethoxyphenyl)-1,2,4-triazole-3-ilthio) acetate acids have been synthesized, with a focus on antimicrobial activity. This underscores the role of 1,2,4-triazole derivatives in synthetic chemistry and their potential in antimicrobial applications (Samelyuk & Kaplaushenko, 2013).

Novel Drug Development

  • Patents for novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 indicate significant interest in these compounds for developing new drugs with diverse biological activities, highlighting their importance in pharmaceutical research (Ferreira et al., 2013).

Physical and Thermal Properties

  • The influence of biofield treatment on the physical, spectral, and thermal properties of 1,2,4-triazole has been investigated, demonstrating its potential in material science (Trivedi et al., 2015).

Synthetic and Biological Aspects

  • New synthetic approaches for 1,2,4-triazoles have resulted in derivatives with antimicrobial, antifungal, antitubercular, antioxidant, antitumor effects, etc. These derivatives have applications in the medical, veterinary, agricultural, and industrial sectors (Khilkovets et al., 2022).

properties

IUPAC Name

1H-1,2,4-triazole
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InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
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InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Canonical SMILES

C1=NC=NN1
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Molecular Formula

C2H3N3
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DSSTOX Substance ID

DTXSID6027131
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Molecular Weight

69.07 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

260 °C (decomposes), 260 °C
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Flash Point

170 °C closed cup, 170 °C c.c.
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Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
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Density

640 kg/m³
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Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
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Product Name

1,2,4-Triazole

Color/Form

Needles from benzene/ethanol

CAS RN

288-88-0, 63598-71-0
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Melting Point

120-121 °C
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Synthesis routes and methods

Procedure details

When an equivalent amount of 1,2,4-triazole is substituted for 3,5-diethoxycarbonyl-1H-pyrazole and an equivalent amount of 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 4, 2-(1-H-triazol-1-yl)ethyl chloride is isolated 1,2,4-triazole, Aldrich, 43%, used directly after workup).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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